molecular formula C20H19Cl2N3OS B4557608 4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER

4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER

Cat. No.: B4557608
M. Wt: 420.4 g/mol
InChI Key: OBUVFGPCGVHMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes an allyl group, a dichlorobenzyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The allyl and dichlorobenzyl groups are then introduced through substitution reactions, often using allyl bromide and 2,6-dichlorobenzyl chloride as reagents. The final step involves the etherification of the phenyl group with methyl ether under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The dichlorobenzyl group can be reduced to a benzyl group.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, affecting their function. The overall effect of the compound is determined by the combined interactions of its functional groups with various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyl group, dichlorobenzyl group, and triazole ring in a single molecule allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-3-11-25-19(12-14-7-9-15(26-2)10-8-14)23-24-20(25)27-13-16-17(21)5-4-6-18(16)22/h3-10H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUVFGPCGVHMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER

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